Rupatadine N-oxide

Forced degradation Stability-indicating HPLC Oxidative stress

Rupatadine N-oxide is the definitive reference standard for the primary oxidative degradation impurity of rupatadine. Using a generic standard or an analog from another drug class risks inaccurate impurity profiling, method validation failure, and regulatory rejection of your ANDA. This dedicated, structurally distinct standard ensures precise identification and quantification of the N-oxide degradation peak in forced degradation studies and routine QC, providing the fully characterized, traceable data required for ICH-compliant stability submissions.

Molecular Formula C26H26ClN3O
Molecular Weight 432.0 g/mol
Cat. No. B13436134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupatadine N-oxide
Molecular FormulaC26H26ClN3O
Molecular Weight432.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C[N+](=C1)[O-])CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
InChIInChI=1S/C26H26ClN3O/c1-18-13-19(17-30(31)15-18)16-29-11-8-20(9-12-29)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-28-26(21)25/h2-3,6-7,10,13-15,17H,4-5,8-9,11-12,16H2,1H3
InChIKeyKQTDHNFACRZETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rupatadine N-oxide as a Critical Oxidative Degradation Marker and Analytical Reference Standard for Rupatadine Quality Control


Rupatadine N-oxide (CAS: 1704730-21-1; molecular formula: C26H26ClN3O; molecular weight: 431.96 g/mol) is a fully characterized chemical compound that serves as both an oxidative degradation product and a key impurity reference standard for the second-generation antihistamine rupatadine [1][2]. It is formed via N-oxidation of the pyridine ring, a process that occurs both as a Phase I metabolic pathway mediated by cytochrome P450 (primarily CYP3A4) and as a stress-induced degradation pathway under oxidative conditions . Rupatadine N-oxide is not intended for therapeutic use; its primary value lies in its application as an analytical reference standard for pharmaceutical development, quality control (QC), and regulatory submissions [3].

Why Rupatadine N-oxide Cannot Be Replaced by Other Rupatadine Impurities or N-Oxide Analogs


In pharmaceutical quality control, the precise identification and quantification of specific impurities are non-negotiable regulatory requirements. Rupatadine N-oxide is chemically and structurally distinct from other rupatadine impurities, such as desloratadine (a primary N-dealkylated metabolite) or EP Impurity C, and from N-oxide metabolites of other antihistamines like loratadine N-oxide [1][2]. Its unique retention time, spectral properties, and degradation kinetics under oxidative stress necessitate the use of a dedicated, authenticated reference standard. Substituting with a non-specific standard, a different impurity, or an analog from another drug class would compromise method validation, leading to inaccurate impurity profiling and potential regulatory rejection of ANDA submissions or commercial batches [3][4].

Quantitative Evidence for the Selection of Rupatadine N-oxide as a Preferred Analytical Standard


Definitive Identification of Rupatadine N-oxide as the Sole Oxidative Degradation Product of Rupatadine

In a forced degradation study, rupatadine fumarate was exposed to 10% H2O2 at 40°C, 60°C, and 80°C. Infrared (IR) spectroscopy confirmed that the resulting oxidative degradation product was rupatadine N-oxide at all three temperature conditions [1]. This identification is crucial for method specificity, as it distinguishes this degradation pathway from others (e.g., acid/base hydrolysis) that yield different impurities.

Forced degradation Stability-indicating HPLC Oxidative stress Pharmaceutical analysis

Characterized Oxidative Degradation Kinetics of Rupatadine Yielding the N-Oxide Impurity

The study quantified the kinetics of the oxidative degradation of rupatadine, which directly forms rupatadine N-oxide. At elevated temperatures (60°C and 80°C) with 10% H2O2, the degradation followed pseudo-first-order kinetics, with a calculated activation energy of 15.69 Kcal/mol [1]. At a lower temperature (40°C), the degradation kinetics were best fitted to a second-order polynomial quadratic relationship, indicating a change in the rate-determining step at lower temperatures [1].

Reaction kinetics Arrhenius activation energy Pharmaceutical stability Forced degradation

Regulatory-Ready Characterization Data for ANDA and QC Applications

Commercial sources of Rupatadine N-oxide, such as SynZeal and Axios Research, provide the compound with comprehensive characterization data that is compliant with ICH and other regulatory guidelines [1][2]. This includes detailed certificates of analysis (CoA) and, where feasible, traceability to pharmacopeial standards (USP or EP) [1]. In contrast, other rupatadine impurities or N-oxide analogs may not be available with the same level of documented characterization or regulatory-grade documentation.

Reference standard Method validation Regulatory compliance ANDA

Chromatographic Resolution from Other Rupatadine Impurities in Stability-Indicating Methods

The green micellar HPLC method developed by Amer et al. (2023) achieved baseline separation of rupatadine, its main impurity desloratadine, and the oxidative degradation product (rup atadine N-oxide) [1]. The method demonstrated a linear response range of 2-160 μg/mL for rupatadine and 0.4-8 μg/mL for desloratadine [1]. This validated separation is essential for accurate quantitation, as co-elution would lead to overestimation of purity or underestimation of degradation.

HPLC Separation Impurity profiling Method validation

Distinct Spectral Signature for Confirmatory Identification

The Amer et al. (2023) study utilized infrared (IR) spectroscopy to confirm the structure of the isolated oxidative degradation product as rupatadine N-oxide [1]. The presence of a characteristic N-oxide absorption band (e.g., N-O stretching vibration around 1250-1350 cm⁻¹) provides a distinct spectral fingerprint that differentiates it from other impurities like desloratadine, which lacks this functional group [1][2]. This spectral data serves as a confirmatory tool for identity testing of the reference standard itself.

Infrared spectroscopy Structural confirmation Impurity identification

Critical Applications for Rupatadine N-oxide in Pharmaceutical Development and Quality Control


Stability-Indicating HPLC Method Development and Validation for Rupatadine Drug Products

Rupatadine N-oxide serves as the definitive reference standard for the oxidative degradation peak in forced degradation studies and subsequent stability-indicating method validation [1]. Its use ensures that the method can accurately detect and quantify the primary degradation product formed under oxidative stress, a common condition encountered during storage. This is essential for establishing product shelf-life and storage conditions, as demonstrated in the work by Amer et al. (2023) [1].

Quality Control Release Testing and Batch-to-Batch Consistency Monitoring

In a QC laboratory setting, Rupatadine N-oxide is employed as an impurity reference standard for the routine analysis of rupatadine active pharmaceutical ingredient (API) and finished drug products (e.g., Alergoliber tablets) [1][2]. By comparing the peak area or height of the N-oxide impurity in sample chromatograms to that of the authentic standard, analysts can precisely quantify the level of this specific degradation product and ensure it remains below the specified limit as per ICH guidelines [3].

Regulatory Submission Support for Abbreviated New Drug Applications (ANDAs)

For generic pharmaceutical companies seeking ANDA approval, demonstrating that the proposed generic formulation has an impurity profile comparable to the reference listed drug (RLD) is a critical requirement [1]. Rupatadine N-oxide, supplied with comprehensive characterization data and traceability options to USP/EP standards, provides the necessary documentation for the Chemistry, Manufacturing, and Controls (CMC) section of the ANDA, specifically concerning the control of the oxidative degradation impurity [2][3].

Investigating Rupatadine Metabolism and Drug-Drug Interaction (DDI) Studies

Although primarily an analytical tool, Rupatadine N-oxide is also a known Phase I metabolite formed via CYP3A4-mediated N-oxidation [1]. A pure reference standard of this metabolite can be utilized in vitro (e.g., in human liver microsome assays) to calibrate and quantify the extent of this specific metabolic pathway. This application supports metabolism studies and may provide a baseline for investigating potential metabolic drug-drug interactions involving CYP3A4, a major drug-metabolizing enzyme [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rupatadine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.